![molecular formula C20H21ClN2O2 B2765616 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941991-64-6](/img/structure/B2765616.png)
2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
Organic compounds like this one are usually described in terms of their molecular formula, structure, and functional groups. The compound appears to contain a benzamide group and a tetrahydroquinoline group, which could influence its properties and reactivity .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. Techniques such as catalytic protodeboronation and others might be used depending on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular weight, the connectivity of its atoms, its 3D structure, and more .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The compound’s functional groups, such as the benzamide and tetrahydroquinoline groups, will largely determine its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc., would be determined experimentally .Scientific Research Applications
Organic Synthesis Methodologies
Researchers have developed methodologies for synthesizing polycyclic amides through Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes. This process facilitates the high-yield synthesis of isoquinolones via oxidative ortho C-H activation of benzamides. Primary benzamides react with alkyne units leading to tricyclic products through double C-H activation and oxidative coupling, demonstrating the versatility of benzamides in synthesizing complex heterocycles (Song et al., 2010).
Medicinal Chemistry
The antimicrobial and antitubercular activities of novel carboxamide derivatives of 2-quinolones were investigated, indicating significant antibacterial, antifungal, and antitubercular properties. These findings suggest the potential of such compounds in the development of new therapeutic agents (Kumar et al., 2014).
Fluorescent Chemosensors
A study introduced a highly selective fluorescent chemosensor for detecting cobalt(II) ions in living cells. This chemosensor, based on 1,8-naphthalimide, shows remarkable fluorescence enhancement upon treatment with Co2+, indicating its utility in biological and environmental monitoring (Liu et al., 2019).
Antitumor Efficacy
Research on substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones unveiled significant antineoplastic activity against multiple human tumor cell lines. These compounds induced caspase-mediated apoptosis in MOLT-4 cells and possessed minimal suppressive effects on human peripheral blood mononuclear cells, highlighting their potential as antineoplastic agents with minimal toxicity (Mukherjee et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)12-23-18-9-8-15(11-14(18)7-10-19(23)24)22-20(25)16-5-3-4-6-17(16)21/h3-6,8-9,11,13H,7,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMFPCHBDQIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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